(2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Description
(2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H23Cl2N3O2S and its molecular weight is 464.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These include various enzymes and receptors involved in critical biological processes .
Mode of Action
Thiazole derivatives, which share a similar structure, have been reported to interact with their targets in a variety of ways . For instance, they may inhibit enzyme activity
Biochemical Analysis
Biochemical Properties
These interactions often involve the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions, which can influence the function of the target biomolecules .
Cellular Effects
Thiazole derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects are typically mediated through the interaction of the thiazole compound with specific cellular targets .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies over time .
Dosage Effects in Animal Models
The effects of (2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride at different dosages in animal models have not been specifically studied. Thiazole derivatives have been shown to exhibit dose-dependent effects in animal models, with potential toxic or adverse effects observed at high doses .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S.ClH/c1-28-17-8-6-16(7-9-17)20-15-29-21(24-20)14-25-10-12-26(13-11-25)22(27)18-4-2-3-5-19(18)23;/h2-9,15H,10-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCACWXQYQULUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.